molecular formula C12H10O B14331455 4-Benzylidenecyclopent-2-en-1-one CAS No. 105122-33-6

4-Benzylidenecyclopent-2-en-1-one

Cat. No.: B14331455
CAS No.: 105122-33-6
M. Wt: 170.21 g/mol
InChI Key: YPHNAPQTDPXQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzylidenecyclopent-2-en-1-one: is an organic compound that belongs to the class of cyclopentenones It is characterized by a benzylidene group attached to a cyclopent-2-en-1-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzylidenecyclopent-2-en-1-one can be synthesized through a crossed aldol condensation reaction. This involves the reaction of an aromatic aldehyde, such as benzaldehyde, with an aliphatic ketone, such as cyclopentanone, in the presence of a base catalyst. The reaction typically proceeds under mild conditions, often using ethanol as a solvent and thionyl chloride as a catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Benzylidenecyclopent-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Benzylidenecyclopent-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzylidenecyclopent-2-en-1-one involves its interaction with various molecular targets. The compound can act as a photoinitiator, absorbing light and initiating polymerization reactions. This process involves the generation of reactive intermediates that propagate the polymerization chain reaction. The rigidity of the cyclopentenone ring enhances its stability and efficiency as a photoinitiator .

Comparison with Similar Compounds

    Benzylideneacetone: Similar structure but with an acyclic ketone.

    Cyclopentenone: Lacks the benzylidene group.

    Chalcones: Similar structure but with different substituents on the aromatic ring.

Uniqueness: 4-Benzylidenecyclopent-2-en-1-one is unique due to the presence of both the benzylidene group and the cyclopentenone ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

105122-33-6

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

IUPAC Name

4-benzylidenecyclopent-2-en-1-one

InChI

InChI=1S/C12H10O/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

YPHNAPQTDPXQMB-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2)C=CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.